3-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
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Overview
Description
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the Triazole Ring: This step often involves the cyclization of an appropriate hydrazide with a nitrile or carboxylic acid derivative.
Formation of the Thiadiazole Ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable electrophile.
Coupling Reactions: The final step involves coupling the different ring systems under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various nitrogen atoms within the triazole and pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or hydrazines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It may be incorporated into polymers or used as a building block for advanced materials.
Biology and Medicine
Biochemistry: Used in studies to understand enzyme interactions and inhibition.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Electronics: Application in organic electronics due to its conductive properties.
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE depends on its specific application. In pharmacology, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]OXADIAZOLE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: Similar structure but with different substituents on the pyrazole or pyridine rings.
Uniqueness
The uniqueness of 6-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of ring systems and substituents, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C15H15N7S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15N7S/c1-4-21-10(3)12(9(2)19-21)14-20-22-13(17-18-15(22)23-14)11-6-5-7-16-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
BDFWVJYAYVRAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)C |
Origin of Product |
United States |
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